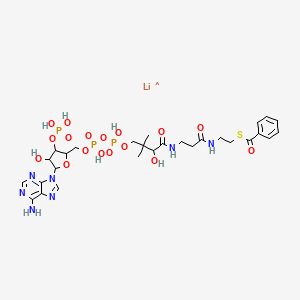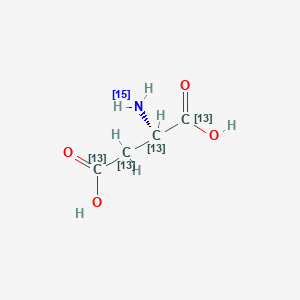
Benzoyl coenzyme A lithium salt
Overview
Description
Benzoyl coenzyme A lithium salt is a compound that is not directly described in the provided papers, but the research does touch upon lithium coordination chemistry and the behavior of lithium in various chemical environments. The papers discuss lithium complexation with different organic ligands, which can provide insights into the behavior of lithium in benzoyl-related structures.
Synthesis Analysis
The synthesis of lithium complexes can involve mixed-alkali-metal metalation, as seen in the study of a benzyl complex with an octagonal ring structure featuring TMEDA-chelated Li+ cations in a tetrameric environment . This indicates that lithium can be incorporated into complex organic structures, potentially including benzoyl coenzyme A, through the use of mixed-metal approaches and specific ligands like TMEDA.
Molecular Structure Analysis
The molecular structure of lithium complexes can vary significantly. For instance, a lithium complex stabilized by 2-amino-functionalized benzoylpyrrole exhibits a novel tetrameric cage structure with eight-membered (LiN)4 and (LiO)4 rings . This suggests that lithium can form stable structures with benzoyl-related ligands, potentially influencing the design of benzoyl coenzyme A lithium salts.
Chemical Reactions Analysis
Lithium complexes can exhibit catalytic activity, as demonstrated by the lithium complex of 2-amino-functionalized benzoylpyrrole, which catalyzes the cyclotrimerization of isocyanates . This implies that benzoyl coenzyme A lithium salt may also participate in chemical reactions, leveraging the reactivity of the lithium ion.
Physical and Chemical Properties Analysis
The physical and chemical properties of lithium complexes can be influenced by the ligands involved. For example, the synergic solvent extraction of lithium with benzoyl-related ligands and TOPO shows that lithium's extractability can be significantly enhanced, suggesting that the physical properties of benzoyl coenzyme A lithium salt could be tailored for specific applications . Additionally, the stereochemistry of solvation of benzylic lithium compounds reveals that they can have partially delocalized structures and exhibit specific solvation behaviors .
Scientific Research Applications
Enhancing Electrochemical Performance in Lithium-Ion Batteries
Benzoyl peroxide treatment significantly improves the electrochemical performance of lithium-ion batteries. It enhances the ionic conductivity by facilitating lithium ion transport, leading to remarkable rate capability and capacity retention in lithium-ion batteries (Kim et al., 2019).
Solvent Extraction of Lithium Ions
The use of benzoyltrifluoroacetone in various solvents has been studied for the extraction of lithium ions from alkaline aqueous solutions. This research aims to develop more eco-friendly extraction systems for lithium, enhancing the efficiency of lithium ion extraction (Masmoudi et al., 2021).
Synergistic Extraction Systems for Lithium
Innovative applications involve using benzoyltrifluoroacetone (HBTA) and tri-n-octyl phosphine oxide (TOPO) for extracting lithium from alkaline brine. This system enables high separation factors between lithium and sodium, demonstrating efficiency in lithium extraction and offering insights into more effective lithium recovery methods (Zhang et al., 2017).
Formation of Benzoylsilanes
Research on organosilylcobaltcarbonyl complexes interacting with phenyl-lithium revealed the formation of benzoylsilanes. This process involves the formation of intermediate adducts and potentially provides insights into new synthetic pathways for chemical compounds (Colomer et al., 1977).
Synthesis and Applications in Organic Chemistry
The synthesis of various organic compounds involves reactions with benzoyl chloride and lithium salts, highlighting the role of benzoyl coenzyme A lithium salt in organic synthesis and chemical transformations. These reactions have implications for creating new materials and molecules for various applications (Azizi et al., 2007).
Safety And Hazards
properties
InChI |
InChI=1S/C28H40N7O17P3S.Li/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35;/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTZMXZFJIIHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40LiN7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
878.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl coenzyme A lithium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















